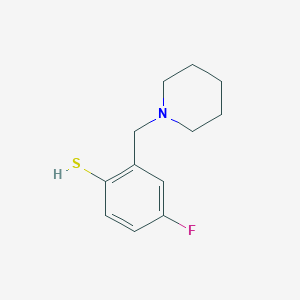

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol

描述

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol (CAS: 1443303-64-7) is a fluorinated benzenethiol derivative characterized by a fluorine atom at the para position (C4) and a piperidin-1-ylmethyl group at the ortho position (C2) relative to the thiol (-SH) group. Its molecular formula is C₁₃H₁₈FNS, with a molecular weight of 239.35 g/mol . The compound is structurally notable for its combination of a highly electronegative fluorine substituent and the basic piperidine moiety, which may influence its electronic properties, solubility, and reactivity.

属性

IUPAC Name |

4-fluoro-2-(piperidin-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNS/c13-11-4-5-12(15)10(8-11)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTJLTQADPBPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol typically involves the introduction of a piperidine ring to a fluorinated thiophenol derivative. One common method is through a nucleophilic substitution reaction where a piperidine derivative reacts with a fluorinated thiophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反应分析

Types of Reactions

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol can undergo various types of chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as sodium thiolate or primary amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: De-fluorinated products or modified piperidine derivatives.

Substitution: Thiol or amine-substituted products.

科学研究应用

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring can interact with enzymes or receptors, leading to changes in their activity. The thiophenol group can form covalent bonds with biological molecules, potentially leading to inhibition or activation of specific pathways.

相似化合物的比较

Table 1: Structural Comparison of 4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol and Analogues

Key Comparisons :

In contrast, the methoxy group in 228113-57-3 is electron-donating, which may reduce thiol acidity compared to the fluorine-substituted analogue . The piperidinylmethyl group introduces basicity and steric bulk, which could improve solubility in polar solvents compared to non-polar analogues like 228113-57-3 .

Synthetic Yields and Reactivity: Piperidinylmethyl-substituted phenols (e.g., compounds 21–23 in ) are synthesized in moderate yields (55–61%), while bulkier substituents (e.g., tert-butyl) achieve higher yields (66%) but risk side-product formation . Thiol derivatives like the target compound may exhibit distinct reactivity, as thiophenol reactions often produce disulfides (e.g., bis(phenylthio)methane, 40% yield) .

Applications :

- The target compound and its methylpiperidine analogue (1443303-64-7) are used as pharmaceutical intermediates , leveraging their hybrid aromatic-heterocyclic structures for drug design .

- Compound 228113-57-3 is explicitly linked to chlorhexabate synthesis , highlighting the role of methoxyphenyl groups in targeting specific biological pathways .

- Simple benzenethiol (108-98-5) is utilized in polymer and pesticide production but poses significant safety risks (e.g., skin/respiratory irritation) .

Physicochemical and Toxicological Profiles

Research and Industrial Relevance

- Drug Design : Fluorine and piperidine motifs are prevalent in CNS-targeting drugs, suggesting the target compound’s utility in neuropharmaceuticals .

生物活性

4-Fluoro-2-(piperidin-1-ylmethyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a fluorobenzene moiety linked to a piperidine group through a methyl bridge, with a thiol functional group. Its molecular formula is C12H14FNS, and it has a molecular weight of approximately 225.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H14FNS |

| Molecular Weight | 225.31 g/mol |

| Solubility | Soluble in DMSO |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammatory responses and cell signaling.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant inhibitory effects on enzymes like tyrosinase, which is involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders.

Antimicrobial Activity

Studies have reported that derivatives of thiol compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.

Antioxidant Properties

Thiol compounds are known for their antioxidant activities, which help neutralize free radicals in biological systems. This property may contribute to the compound's potential therapeutic effects.

Study on Tyrosinase Inhibition

A comparative analysis was conducted on several piperidine derivatives, including those structurally related to this compound. The study found that some compounds displayed IC50 values significantly lower than traditional inhibitors like kojic acid, indicating stronger inhibitory effects on tyrosinase activity.

| Compound | IC50 (μM) |

|---|---|

| Kojic Acid | 17.76 |

| 4-Fluoro Derivative A | 0.18 |

| 4-Fluoro Derivative B | 0.25 |

In Vivo Studies

In vivo studies involving related compounds have shown promising results in reducing melanin production without cytotoxic effects on skin cells. These findings support the potential use of this compound in dermatological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。